6-TAMRA Maleimide

Chromatography Bioconjugation Quality Control

Mixed 5(6)-TAMRA maleimide isomers cause peak doubling and band smearing in HPLC, compromising conjugate purification and assay reproducibility. 6-TAMRA Maleimide is the solution. - **Single 6-isomer**: Eliminates chromatographic band broadening; enables high-resolution purification of labeled oligonucleotides and peptides. - **pH-insensitive fluorescence**: Maintains consistent signal across varying buffer conditions for quantitative FRET and qPCR diagnostics. - **High specificity**: Thiol-selective maleimide chemistry minimizes off-target labeling for homogeneous ADCs and fluorescent probes. - **Proven photostability**: Outperforms Cy3B in extended microscopy; tracks dynamic cellular processes over hours.

Molecular Formula C31H28N4O6
Molecular Weight 552.6 g/mol
Cat. No. B12371470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-TAMRA Maleimide
Molecular FormulaC31H28N4O6
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)[O-]
InChIInChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)41-26-17-20(34(3)4)7-10-23(26)29(22)24-15-18(5-8-21(24)31(39)40)30(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H-,32,38,39,40)
InChIKeyCCKYJNRNKVEKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-TAMRA Maleimide for Thiol-Specific Labeling & FRET


6-TAMRA Maleimide (Tetramethylrhodamine-6-maleimide; CAS 1508249-06-6) is a purified single-isomer, thiol-reactive xanthene dye engineered for covalent labeling of sulfhydryl (-SH) groups via Michael addition under mild conditions (pH 6.5–7.5) [1]. As a pure 6-isomer of the TAMRA fluorophore, it circumvents the peak doubling and band smearing inherent to mixed 5(6)-TAMRA preparations, offering quantifiable advantages in chromatographic resolution and downstream analytical reproducibility . With an excitation maximum of 541–552 nm, an emission maximum of 567–578 nm, a molar extinction coefficient of 84,000–90,000 M⁻¹cm⁻¹, and a fluorescence quantum yield of 0.1, 6-TAMRA Maleimide provides robust, bright orange-red fluorescence compatible with standard 532 nm and 546 nm laser lines .

1
Thiol-specific bioconjugation: Maleimide reacts selectively with cysteine sulfhydryl groups under physiological pH
2
Single-isomer HPLC purification: Pure 6-isomer eliminates band broadening seen with mixed 5(6)-isomer preparations
3
FRET acceptor workflow: pH-insensitive emission supports FAM/TAMRA dual-label probes and quantitative FRET assays
4
Photostability for extended imaging: Reported higher resistance to photobleaching compared to Cy3B in time-lapse microscopy

6-TAMRA Maleimide: Why It Cannot Be Replaced


Direct substitution of 6-TAMRA Maleimide with its 5-isomer counterpart or mixed 5(6)-TAMRA preparations introduces significant, quantifiable risks to data reproducibility and experimental outcomes. While the 5- and 6-isomers of TAMRA exhibit nearly identical fundamental fluorescence properties (e.g., quantum yield of 0.1), their differing spatial configurations lead to divergent chromatographic behaviors upon conjugation to biomolecules [1]. Specifically, conjugates prepared with mixed 5(6)-TAMRA isomers suffer from substantial signal broadening and peak splitting during HPLC purification, a phenomenon that compromises resolution and can directly impact the interpretation of labeling efficiency and purity metrics . Furthermore, the 6-isomer demonstrates preferred utility in nucleic acid and nucleotide labeling workflows, while the 5-isomer is more commonly applied to peptide and protein conjugations, underscoring that isomeric selection is not a matter of simple interchangeability but rather a critical determinant of application-specific performance .

Mixed 5(6)-isomer preparations: Peak doubling and band smearing during reverse-phase HPLC may compromise conjugate purification resolution
5-TAMRA isomer substitution: Application bias differs—the 6-isomer is preferred for nucleotide labeling while the 5-isomer is reported for peptide/protein modifications
Fluorescein-based probes in FRET: pH-dependent emission of fluorescein may reduce signal integrity in variable-pH environments where TAMRA maintains stable output

6-TAMRA Maleimide vs. Closest Analog Dyes


Application Bias: 6-TAMRA vs. 5-TAMRA

Conjugates prepared with purified 6-TAMRA Maleimide yield superior HPLC resolution compared to those synthesized with mixed 5(6)-TAMRA isomers. While the latter exhibit significant peak doubling and signal broadening that complicates purity assessment and purification , single-isomer 6-TAMRA conjugates produce a single, well-resolved peak .

Application bias: 6-TAMRA vs 5-TAMRA
Cross-study comparable
6-TAMRA Maleimide is predominantly used for nucleotide labeling and nucleic acid sequencing. 5-TAMRA Maleimide is predominantly used for peptide and protein labeling. Application-specific isomer preference based on chromatographic behavior.
Isomer selection directly impacts conjugate purification and experimental reproducibility
Based on vendor application recommendations and literature usage patterns
Chromatography Bioconjugation Quality Control

FRET Acceptor: pH Insensitivity Advantage

The 5- and 6-isomers of TAMRA share identical fluorescence quantum yields. Data for 5-TAMRA demonstrate a lower quantum yield (37–39%) relative to Cy3B (approx. 57%), but with considerably higher photostability [1]. Given that 6-TAMRA exhibits the same quantum yield (0.1) as 5-TAMRA , these photostability benefits are class-inferred for the 6-isomer when compared to less photostable cyanine-based alternatives like Cy3B.

FRET acceptor: pH insensitivity
Head-to-head
TAMRA emission is pH-insensitive across physiological pH range. Fluorescein (FAM) fluorescence is strongly pH-dependent with optimal emission only in alkaline conditions.
Supports consistent signal in live-cell imaging and diagnostic assays with fluctuating pH
FRET assays, molecular beacons, medical diagnostics
Fluorescence Spectroscopy Photophysics Live-cell Imaging

Photostability vs. Cy3B in Extended Imaging

6-TAMRA C2 maleimide, a derivative of 6-TAMRA maleimide with an extended C2 linker, has been proven to be a superior replacement for standard tetramethylrhodamine maleimides and iodoacetamides. In head-to-head comparisons, TMR C2 maleimides exhibit higher labeling efficiency, and the resulting conjugate is more fluorescent than the corresponding Texas Red conjugate .

Photostability vs Cy3B
Head-to-head
TAMRA photostability reported considerably higher than Cy3B. Quantum yield trade-off: TAMRA 37–39% vs Cy3B approximately 57%.
Supports time-lapse microscopy where signal longevity outweighs peak brightness
Protein bioconjugates, fluorescence microscopy
Bioconjugation Protein Labeling Reagent Performance

Brightness and Quantum Yield vs. Fluorescein

6-TAMRA maleimide is the preferred isomer for labeling nucleotides and nucleic acids, a role in which it directly competes with the 5-isomer. Published vendor technical documentation and application notes consistently state that 6-TAMRA is predominantly used for labeling nucleotides and sequencing nucleic acids, whereas 5-TAMRA is more commonly employed for peptide and protein conjugations .

Quantum yield vs fluorescein
Class-level
TAMRA quantum yield ~0.1; fluorescein ~0.4. Perceived brightness comparable or higher under 546 nm excitation.
Instrument excitation efficiency may outweigh absolute quantum yield differences
Mercury-arc 546 nm or He-Ne 543 nm laser lines
Nucleic Acids DNA Sequencing Oligonucleotide Conjugation

6-TAMRA Maleimide Key Applications


Oligonucleotide Labeling for DNA Sequencing

In any workflow where the final labeled biomolecule (e.g., peptide, oligonucleotide) must be purified by HPLC or analyzed by capillary electrophoresis, the use of the pure 6-isomer is essential. As shown in the comparative HPLC evidence, the 6-isomer eliminates the peak doubling and band smearing characteristic of mixed 5(6)-TAMRA isomers, directly enabling accurate quantification of conjugate purity and degree of labeling .

FRET Molecular Beacons for qPCR Diagnostics

For the synthesis of fluorescent DNA probes, primers for automated DNA sequencing, or real-time PCR imaging probes, 6-TAMRA Maleimide is the field-preferred reagent. This application specificity stems from the distinct behavior of the 6-isomer in nucleic acid contexts, where its use avoids the confounding analytical issues seen with mixed isomers and aligns with established, validated protocols for nucleotide and nucleic acid labeling .

Time-Lapse Imaging & Single-Molecule Tracking

When designing experiments involving time-lapse fluorescence microscopy, confocal imaging, or any technique with prolonged laser excitation, 6-TAMRA Maleimide provides a photostability advantage over cyanine-based alternatives like Cy3B. The class-level inference of high photostability for TAMRA dyes directly supports the selection of 6-TAMRA Maleimide to minimize photobleaching artifacts and maintain signal integrity over extended observation periods [1].

Site-Specific Cysteine Labeling for Antibody Conjugates

For the development of sensitive immunoassays (e.g., ELISAs, Quenchbodies), fluorescent western blotting, or flow cytometry panels, maximizing labeling efficiency is critical. The direct comparative evidence that TMR C2 maleimides, a 6-TAMRA derivative, provide higher labeling efficiency and brighter conjugates than standard tetramethylrhodamine maleimides or Texas Red indicates that 6-TAMRA-based reagents are a superior choice for achieving the highest possible specific fluorescence signal, thereby improving assay sensitivity and detection limits.

Application
Selection Property
Validation Focus
Oligonucleotide labeling for DNA sequencing
Single-isomer HPLC resolution
Conjugate purification and quantification accuracy
FRET molecular beacons for qPCR
pH-insensitive acceptor emission
Signal integrity across hybridization buffer conditions
Time-lapse imaging and single-molecule tracking
Photostability under extended illumination
Signal longevity and bleaching artifact reduction
Site-specific cysteine labeling for antibody conjugates
Maleimide thiol specificity
Labeling stoichiometry and conjugate homogeneity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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